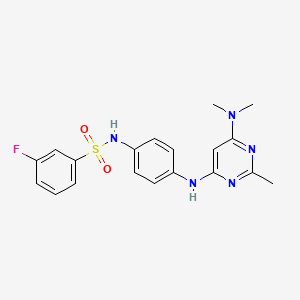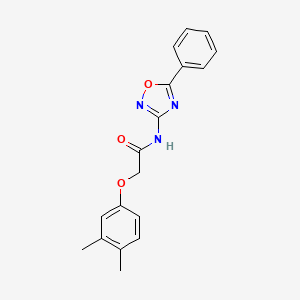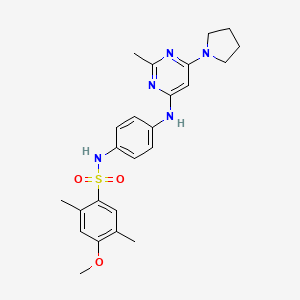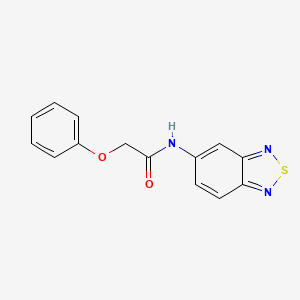![molecular formula C14H15N7OS B14982057 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine](/img/structure/B14982057.png)
4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazoles and triazines This compound is characterized by its unique structure, which includes a benzylsulfanyl group attached to a triazole ring, and a methoxy and methyl group attached to a triazine ring
準備方法
The synthesis of 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl group. The triazine ring is then synthesized separately and combined with the triazole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy and methyl groups on the triazine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
科学的研究の応用
4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways .
類似化合物との比較
Similar compounds to 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine include:
3-(benzylsulfanyl)-1H-1,2,4-triazole: Shares the triazole and benzylsulfanyl groups but lacks the triazine ring.
4-benzylsulfanyl-1,3-oxazole: Contains a benzylsulfanyl group but has an oxazole ring instead of a triazole and triazine ring.
4-benzylsulfanyl-1,3-thiazole: Similar to the oxazole derivative but with a thiazole ring. The uniqueness of this compound lies in its combined triazole and triazine structure, which imparts distinct chemical and biological properties
特性
分子式 |
C14H15N7OS |
|---|---|
分子量 |
329.38 g/mol |
IUPAC名 |
4-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-6-methoxy-N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H15N7OS/c1-15-11-17-12(19-13(18-11)22-2)21-9-16-14(20-21)23-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,17,18,19) |
InChIキー |
TVNXRPLCAPLBFJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B14981983.png)

![2-benzyl-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982000.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14982008.png)


![N-(4-chlorobenzyl)-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B14982034.png)
![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B14982042.png)

![5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14982049.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-ethyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982062.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B14982063.png)

![2-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14982074.png)
